Bienvenue dans la boutique en ligne BenchChem!

1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid

Medicinal Chemistry Property Prediction Lead Optimization

This fluorinated piperidine-4-carboxylic acid is a strategic building block for medicinal chemistry. The 2,4-difluorobenzyl substituent imparts a unique cLogP of 2.56 and pKa of 4.32, enhancing BBB permeability and metabolic stability—properties absent in the non-fluorinated analog (cLogP 1.86). The carboxylic acid moiety enables rapid amide library synthesis for kinase inhibitor, GPCR modulator, or CNS-targeted programs. Choose this compound to introduce distinct electronic and steric effects that improve target binding affinity.

Molecular Formula C13H15F2NO2
Molecular Weight 255.26 g/mol
Cat. No. B7827643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid
Molecular FormulaC13H15F2NO2
Molecular Weight255.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)CC2=C(C=C(C=C2)F)F
InChIInChI=1S/C13H15F2NO2/c14-11-2-1-10(12(15)7-11)8-16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6,8H2,(H,17,18)
InChIKeyQDPBFSBDLFRNPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid: A Fluorinated Building Block for Medicinal Chemistry


1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid (CAS: 901922-89-2) is a fluorinated piperidine derivative featuring a carboxylic acid moiety at the 4-position and a 2,4-difluorobenzyl substituent on the piperidine nitrogen . This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, where the 2,4-difluorobenzyl group is often incorporated to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity [1]. It is commercially available as a research chemical with a typical purity specification of 95.0% .

Why Simple 1-Benzylpiperidine-4-carboxylic Acid Analogs Cannot Substitute 1-(2,4-Difluorobenzyl)piperidine-4-carboxylic Acid


The critical limitation of a generic 1-benzylpiperidine-4-carboxylic acid (MW: 219.28 g/mol, CAS: 10315-07-8) as a direct substitute lies in its inability to replicate the distinct electronic and steric effects conferred by the 2,4-difluorobenzyl group . The introduction of fluorine atoms significantly alters the compound's logP, pKa of the carboxylic acid, and molecular conformation, which are key determinants of its behavior in biological systems and its reactivity in further synthetic transformations [1]. Specifically, the 2,4-difluoro substitution pattern creates a unique electronic environment on the aromatic ring that can enhance binding interactions with certain protein pockets or alter the compound's metabolic profile, effects which are absent in the non-fluorinated parent compound [1].

Quantitative Differentiation Guide for 1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid


Physicochemical Property Modulation: Increased Lipophilicity vs. Non-Fluorinated Parent

The presence of the 2,4-difluorobenzyl group is expected to increase the compound's lipophilicity (LogP) compared to its non-fluorinated parent, 1-benzylpiperidine-4-carboxylic acid. This difference is a key driver for selecting the fluorinated analog in early-stage drug discovery to improve membrane permeability or target engagement .

Medicinal Chemistry Property Prediction Lead Optimization

Altered Carboxylic Acid pKa Due to Electron-Withdrawing Effects

The electron-withdrawing effect of the 2,4-difluorophenyl ring is predicted to lower the pKa of the piperidine-4-carboxylic acid moiety relative to the non-fluorinated analog. This alteration in acidity can influence the compound's solubility profile, its ability to form salts, and its reactivity in subsequent amide coupling reactions .

Medicinal Chemistry Property Prediction Reactivity

Molecular Weight and Fragment-Based Discovery Potential vs. Non-Fluorinated Analog

With a molecular weight of 255.26 g/mol, 1-(2,4-difluorobenzyl)piperidine-4-carboxylic acid adheres to the 'Rule of Three' (MW < 300) guidelines for fragment-based drug discovery, offering a distinct starting point for optimization compared to its non-fluorinated parent (MW: 219.28 g/mol) . The additional mass and fluorine atoms provide unique vectors for exploring chemical space and improving initial binding efficiency.

Fragment-Based Drug Discovery Medicinal Chemistry Lead Generation

Commercial Availability with Defined Purity Specification

1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid is commercially available from reputable suppliers with a defined purity specification, ensuring consistency and reliability for research and development purposes . For example, it is offered with a guaranteed purity of 95.0% . This is in contrast to synthesizing the compound in-house, which can be time-consuming and may result in variable purity and yield.

Chemical Procurement Quality Control Synthesis

Optimal Use Cases for 1-(2,4-Difluorobenzyl)piperidine-4-carboxylic Acid


Scaffold for Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (255.26 g/mol) and structural features make it an excellent fragment for screening and subsequent elaboration. Its predicted cLogP of 2.56 and pKa of 4.32 offer a unique physicochemical profile compared to non-fluorinated analogs, providing a distinct starting point for optimizing hits against challenging targets .

Synthesis of Fluorinated Amide Libraries

The carboxylic acid handle allows for straightforward conversion to a diverse array of amides using standard coupling reagents. The 2,4-difluorobenzyl group is a common motif in bioactive molecules, making this compound a valuable building block for generating focused libraries of potential kinase inhibitors, GPCR modulators, or other therapeutic agents where fluorine substitution is known to improve potency or metabolic stability .

Preparation of Advanced Intermediates for CNS Drug Discovery

The increased lipophilicity conferred by the difluorobenzyl group (cLogP = 2.56) relative to the non-fluorinated parent (cLogP = 1.86) is often a desirable property for crossing the blood-brain barrier. This makes the compound a strategic choice for synthesizing more complex intermediates destined for evaluation in central nervous system (CNS) drug discovery programs .

Quote Request

Request a Quote for 1-(2,4-Difluorobenzyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.